molecular formula C8H6BrN3O2 B2971580 Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 1159811-45-6

Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2971580
CAS No.: 1159811-45-6
M. Wt: 256.059
InChI Key: LGEUEXGUVIIJAH-UHFFFAOYSA-N
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Description

Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a carboxylate group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and efficient. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-mediated method. The reaction conditions involve using dry toluene as a solvent at 140°C. This method demonstrates good functional group tolerance and results in high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters or amides.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Condensation Reactions: Reagents such as alcohols or amines in the presence of a dehydrating agent.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include substituted triazolopyridines.

    Condensation Reactions: Products include esters or amides.

    Oxidation and Reduction Reactions: Products include oxidized or reduced triazolopyridines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is unique due to the presence of both a bromine atom and a carboxylate group, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-10-7-5(9)3-2-4-12(7)11-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEUEXGUVIIJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC=C(C2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159811-45-6
Record name methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
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